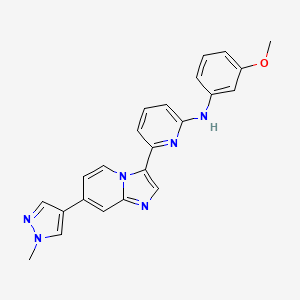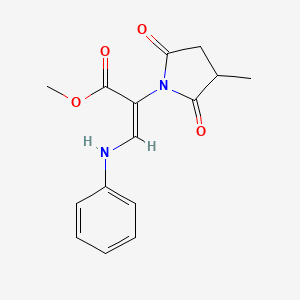
Flt3-itd/D835Y-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flt3-itd/D835Y-IN-1 is a compound that acts as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) and D835Y mutations. These mutations are commonly found in acute myeloid leukemia (AML) and are associated with poor prognosis. The compound is used in scientific research to study the effects of FLT3 inhibition on leukemia cells and to develop potential therapeutic strategies for AML.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-itd/D835Y-IN-1 involves several steps, including the preparation of the core structure and the introduction of specific functional groups. The synthetic route typically starts with the preparation of the core scaffold, followed by the introduction of substituents through various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions vary depending on the specific steps involved, but common reagents include organic solvents, acids, bases, and catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. The process may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Flt3-itd/D835Y-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acids, and bases are used under various conditions, including reflux and room temperature.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Flt3-itd/D835Y-IN-1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Studying the chemical properties and reactivity of FLT3 inhibitors.
Biology: Investigating the biological effects of FLT3 inhibition on leukemia cells and other cell types.
Medicine: Developing potential therapeutic strategies for AML and other cancers with FLT3 mutations.
Industry: Producing FLT3 inhibitors for research and potential clinical use.
作用機序
Flt3-itd/D835Y-IN-1 exerts its effects by inhibiting the activity of the FLT3 receptor tyrosine kinase. The compound binds to the active site of the receptor, preventing its activation and subsequent signaling. This inhibition leads to the suppression of downstream signaling pathways, including the STAT5, AKT, and ERK pathways, which are involved in cell proliferation and survival. By blocking these pathways, this compound induces apoptosis in leukemia cells and inhibits their growth.
類似化合物との比較
Flt3-itd/D835Y-IN-1 is unique in its ability to specifically inhibit both the ITD and D835Y mutations of FLT3. Similar compounds include:
Gilteritinib: An FLT3 inhibitor that targets both ITD and tyrosine kinase domain (TKD) mutations.
Midostaurin: A multi-kinase inhibitor that also targets FLT3.
Quizartinib: An FLT3 inhibitor with activity against ITD mutations.
Compared to these compounds, this compound offers a more targeted approach to inhibiting specific FLT3 mutations, making it a valuable tool in research and potential therapeutic development.
特性
分子式 |
C23H20N6O |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-6-[7-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]pyridin-2-amine |
InChI |
InChI=1S/C23H20N6O/c1-28-15-17(13-25-28)16-9-10-29-21(14-24-23(29)11-16)20-7-4-8-22(27-20)26-18-5-3-6-19(12-18)30-2/h3-15H,1-2H3,(H,26,27) |
InChIキー |
PISRCJFQXAGKDX-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=NC(=CC=C4)NC5=CC(=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)

![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)

![[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate](/img/structure/B12368277.png)

